Cas no 6320-12-3 (9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol)
![9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol structure](https://it.kuujia.com/scimg/cas/6320-12-3x500.png)
6320-12-3 structure
Nome del prodotto:9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol
9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol
- Anhydropodophyllol; HMS3079B07; AR-1G5863; AC1Q56EZ; AC1L3Z3L; 5,5a,6,8,8a,9-Hexahydro-9-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol; NSC31776; CTK8D4589; MLS002639417;
- 5,5a,6,8,8a,9-Hexahydro-9-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol
- HMS3079B07
- SMR001548861
- DTXSID20979209
- NSC-31776
- Anhydropodophyllol
- CHEMBL1883880
- 9-(3,4,5-Trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-ol
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-5-ol, 5,5a,6,8,8a,9-hexahydro-9-(3,4,5-trimethoxyphenyl)-
- MLS002639417
- 6320-12-3
- NSC 31776
- NSC31776
-
- Inchi: InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21(23)15-9-27-8-14(15)20/h4-7,14-15,20-21,23H,8-10H2,1-3H3
- Chiave InChI: FWDFUPDYYVFPPF-UHFFFAOYSA-N
- Sorrisi: COC1=CC(=CC(=C1OC)OC)C2C3COCC3C(C4=CC5=C(C=C24)OCO5)O
Proprietà calcolate
- Massa esatta: 400.15222
- Massa monoisotopica: 400.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 559
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.6Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.309
- Punto di ebollizione: 543.4°C at 760 mmHg
- Punto di infiammabilità: 282.4°C
- Indice di rifrazione: 1.596
- PSA: 75.61
- LogP: 2.88260
9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol Letteratura correlata
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
6320-12-3 (9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-5-ol) Prodotti correlati
- 2229451-03-8(3-(piperidin-3-yl)methyl-1lambda6-thiolane-1,1-dione)
- 1349716-61-5(3-Fluoro-4-(oxetan-3-yloxy)aniline)
- 29774-12-7(9(S)-HPODE)
- 851715-67-8(ethyl 4-(4-fluorophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate)
- 2176125-05-4(N-ethyl-2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carboxamide)
- 99429-87-5(4,6-Dimethoxythieno[2,3-b]pyridine)
- 332066-58-7(ethyl 3-ethoxy-1H-pyrazole-4-carboxylate)
- 1805458-72-3(2-Chloro-6-fluoro-4-(trifluoromethylthio)toluene)
- 1247681-72-6(1-2-bromo-1-(2-methoxyethoxy)ethyl-3-methoxybenzene)
- 116855-58-4((Cyclohexylmethyl)(prop-2-en-1-yl)amine)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
